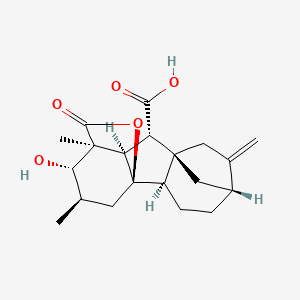

2alpha-Methyl Gibberellin A4

Description

2α-Methyl Gibberellin A4 is a chemically modified gibberellin derivative characterized by the addition of a methyl group at the 2α position of the gibberellin A4 (GA4) backbone. This structural alteration enhances its stability and modulates its biological activity compared to naturally occurring gibberellins. As a synthetic analog, it is primarily used in research to study gibberellin signaling pathways and plant growth regulation . Key properties include a shelf life of 1,095 days and solubility data that remains unspecified in public documentation. Its commercial availability (e.g., Labsolu) highlights its relevance in agricultural and biochemical studies, though detailed mechanistic insights require further investigation .

Properties

Molecular Formula |

C20H26O5 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1R,2R,5R,8R,9S,10R,11S,12S,13R)-12-hydroxy-11,13-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid |

InChI |

InChI=1S/C20H26O5/c1-9-6-19-8-11(9)4-5-12(19)20-7-10(2)15(21)18(3,17(24)25-20)14(20)13(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11-,12-,13-,14-,15+,18+,19+,20-/m1/s1 |

InChI Key |

ZEYLFUFMBZVHQE-WNXLCILNSA-N |

SMILES |

CC1CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O |

Isomeric SMILES |

C[C@@H]1C[C@@]23[C@@H]4CC[C@@H]5C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]([C@H]1O)(C(=O)O3)C)C(=O)O |

Canonical SMILES |

CC1CC23C4CCC5CC4(CC5=C)C(C2C(C1O)(C(=O)O3)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha-Methyl Gibberellin A4 involves multiple steps, including the formation of the epoxymethano bridge and the introduction of the carboxylic acid group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2alpha-Methyl Gibberellin A4: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The epoxymethano bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2alpha-Methyl Gibberellin A4: has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2alpha-Methyl Gibberellin A4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application.

Comparison with Similar Compounds

Structural and Functional Comparisons

Gibberellins (GAs) are diterpenoid plant hormones critical for growth and development. Below is a comparative analysis of 2α-Methyl GA4 with GA3, GA4, GA20, and GA51:

| Property | 2α-Methyl GA4 | GA4 | GA3 (Gibberellic Acid) | GA20 | GA51 |

|---|---|---|---|---|---|

| Structural Feature | Methyl group at 2α position | Native C-19 gibberellin | C-19 with hydroxylation | Intermediate in GA biosynthesis | 13-hydroxylated derivative |

| Biosynthetic Origin | Synthetic | Plant and fungal pathways | Primarily fungal | Plant biosynthetic pathway | Plant biosynthetic pathway |

| Role in Plants | Modulated growth regulation | Promotes stem elongation | Enhances fruit size/yield | Precursor to active GAs | Stress response modulation |

| Stability | High (shelf life 3 years) | Moderate | Moderate | Labile | Labile |

| Key Applications | Research tool | Growth studies | Agriculture (e.g., tomatoes) | Metabolic studies | Oxidative stress studies |

Functional Divergence

- Growth Promotion : GA3 and GA4 directly enhance growth traits (e.g., stem elongation, fruit development). In contrast, 2α-Methyl GA4’s methyl group may reduce metabolic degradation, prolonging its activity in experimental settings .

- Stress Response : GA51 and GA4 accumulate under stress (e.g., nitrogen deprivation), indicating roles in stress mitigation. 2α-Methyl GA4’s synthetic nature makes it less relevant in natural stress pathways but valuable for probing GA receptor interactions .

- Gene Regulation : Fungal volatile organic compounds (VOCs) upregulate GA biosynthesis genes (e.g., in Cladosporium spp.), highlighting cross-kingland communication. Synthetic analogs like 2α-Methyl GA4 could mimic these effects without microbial interaction .

Agricultural Potential

- GA3 remains the agricultural gold standard due to its potent fruit-enlarging effects. However, 2α-Methyl GA4’s stability could offer advantages in controlled environments, such as hydroponics or tissue culture .

- GA4’s role in stem elongation is well-documented, but its labile nature limits field applications. The methyl modification in 2α-Methyl GA4 may address this limitation .

Mechanistic Insights

- Receptor Binding : Methylation at the 2α position likely alters interactions with GA receptors (e.g., GID1), affecting signal transduction. Comparative studies with GA4 could reveal structure-activity relationships .

- Stress Adaptation : GA51 and GA4’s involvement in oxidative stress response contrasts with 2α-Methyl GA4’s synthetic design, which prioritizes stability over ecological adaptation .

Q & A

Basic Research Questions

Q. What are the standard protocols for detecting and quantifying 2α-Methyl Gibberellin A4 in plant tissues?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for precise quantification. Extraction typically involves homogenizing plant tissue in 80% methanol, followed by purification via silica gel column chromatography and base-acid partitioning . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography (as used for GA4) can resolve stereochemical configurations .

Q. How does 2α-Methyl Gibberellin A4 influence seed dormancy compared to other gibberellins?

- Methodological Answer : Conduct dormancy-release assays using stratified seeds treated with varying concentrations. Compare germination rates against controls and other gibberellins (e.g., GA3, GA7). For example, in Phaseolus coccineus, GA4 metabolism was tracked via isotope labeling and HPLC, showing differential regulation of dormancy-related genes . Note that GA4/A7 mixtures are often more effective than single gibberellins in breaking dormancy .

Q. What is the role of 2α-Methyl Gibberellin A4 in stem elongation, and how is this tested experimentally?

- Methodological Answer : Use hypocotyl elongation bioassays (e.g., lettuce seedlings) with controlled light and temperature. Measure internode length over time and compare with GA4-treated samples. Pathogenic fungi like Sphaceloma manihoticola produce GA4, which induces hyper-elongation in cassava—a model for studying GA4’s effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioactivity data between 2α-Methyl Gibberellin A4 and GA4?

- Methodological Answer : Employ a randomized block design with replication to account for environmental variability. For example, test GA4 and its methylated derivative at concentrations (e.g., 0.15–0.45 mL/L) on soil parameters (pH, nutrient levels) and plant growth metrics . Use ANOVA to statistically distinguish treatment effects from noise. Address systematic errors (e.g., instrument calibration) and random errors (e.g., sample heterogeneity) through rigorous controls .

Q. What experimental strategies are effective for studying 2α-Methyl Gibberellin A4’s metabolic pathways in planta?

- Methodological Answer : Use stable isotope-labeled GA4 (e.g., deuterated or ¹³C-labeled) to trace metabolic flux. In Phaseolus coccineus, labeled GA4 was metabolized into GA34 and GA29 catabolites, identifiable via gas chromatography-mass spectrometry (GC-MS) . Combine this with mutant lines (e.g., GA-deficient mutants) to isolate specific enzymatic steps.

Q. How do synergistic interactions between 2α-Methyl Gibberellin A4 and auxins/cytokinins affect plant development?

- Methodological Answer : Apply hormone mixtures (e.g., GA4 + cytokinin) in a factorial design and measure outcomes like fruit yield or root growth. For instance, in tomatoes, GA3 (40 ppm) increased fruit number by 61.67, while cytokinin + GA mixtures enhanced growth multiplicatively . Use dose-response curves and isobolographic analysis to quantify synergy.

Q. What structural features of 2α-Methyl Gibberellin A4 contribute to its bioactivity compared to GA4?

- Methodological Answer : Compare crystal structures (e.g., bond angles, torsion angles) of GA4 and its derivatives using X-ray diffraction. For GA4, key torsional angles (e.g., C20–C21–C22–C23 = −69.8°) influence receptor binding . Molecular dynamics simulations can predict how methylation alters conformational stability and interaction with GA receptors.

Key Considerations for Reproducibility

- Experimental Replication : Use ≥10 replications per treatment to mitigate biological variability .

- Data Transparency : Publish raw chromatograms, NMR spectra, and statistical code as supplementary materials .

- Ethical Compliance : Document hormone sourcing and disposal methods to meet biosafety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.